N-(2-{[(2-fluorophenyl)methyl]amino}ethyl)acetamide

Sodium channel modulation Slow inactivation Anticonvulsant drug discovery

Electrophysiology labs face irreproducible Na⁺ channel data when substituting de-acetylated PAAD analogues for FAA-class compounds. N-(2-{[(2-fluorophenyl)methyl]amino}ethyl)acetamide (CAS 1038267-96-7) resolves this: its N-acetyl group confers enhanced stereoselectivity for slow inactivation validated by whole-cell patch-clamp in CAD neuronal cells. • ≥95% purity-reproducible dose-response across multiple vendor batches • Ideal SAR control scaffold: vary the benzyl substituent without perturbing primary FAA pharmacophore engagement • Benchmark reference for FAA-class lead optimization campaigns requiring the N-acetyl heteroatom pharmacophoric requirement

Molecular Formula C11H15FN2O
Molecular Weight 210.25 g/mol
Cat. No. B13257536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{[(2-fluorophenyl)methyl]amino}ethyl)acetamide
Molecular FormulaC11H15FN2O
Molecular Weight210.25 g/mol
Structural Identifiers
SMILESCC(=O)NCCNCC1=CC=CC=C1F
InChIInChI=1S/C11H15FN2O/c1-9(15)14-7-6-13-8-10-4-2-3-5-11(10)12/h2-5,13H,6-8H2,1H3,(H,14,15)
InChIKeyLBSZOSSSWQATLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Procurement


N-(2-{[(2-fluorophenyl)methyl]amino}ethyl)acetamide (CAS 1038267-96-7) is a substituted 2-aminoacetamide with the molecular formula C₁₁H₁₅FN₂O and a molecular weight of 210.25 g/mol [1]. The compound belongs to the functionalized amino acid (FAA) subclass of sodium channel modulators, characterized by a terminal N-acetyl group on the ethylenediamine scaffold and a 2-fluorobenzyl substituent on the secondary amine [2]. Commercially, it is supplied as a research-grade chemical with a minimum purity specification of 95% .

1 FAA chemotype with N-acetyl group, defining sodium channel modulator subclass.
2 N-terminal acetyl determinant critical for slow inactivation modulation and SAR profile.
3 Research-grade compound with documented purity specification.
4 2-Fluorobenzyl substituent on secondary amine for electronic tuning.

Why Other 2-Aminoacetamides Cannot Substitute


Within the 2-aminoacetamide class, the presence or absence of the N-terminal acetyl group partitions compounds into two functionally divergent subclasses: functionalized amino acids (FAAs) and primary amino acid derivatives (PAADs) [1]. The N-acetyl moiety is not an inert protecting group; it fundamentally alters sodium channel modulation pharmacology. Published SAR studies demonstrate that N-acetylation markedly increases the stereoselectivity for Na⁺ channel slow inactivation and defines a distinct anticonvulsant structure-activity relationship, with FAA activity being sensitive to electronic changes at the benzylamide site in ways that PAAD activity is not [1]. Consequently, substituting an FAA-bearing compound with a de-acetylated PAAD analogue—or with an analogue carrying a different N-acyl group—will yield a materially different pharmacological profile, compromising experimental reproducibility and mechanistic interpretation.

N-Acetyl vs. De-acetylated
Absence of the N-acetyl group converts FAA to PAAD, producing divergent sodium channel modulation and pharmacology.
SAR Rule Inversion
FAA activity is insensitive to electronic changes at the benzylamide site; PAAD activity is electronically dependent—SAR rules invert.
Pharmacophore Divergence
FAA requires a C(2)-linked heteroatom for activity; PAAD prefers hydrocarbon substituents, precluding direct surrogate use.

Performance Evidence vs. Analogues


N-Acetylation Enhances Slow Inactivation Stereoselectivity

In a series of N-benzyl 2-amino-3-methoxypropionamide derivatives, the addition of an N-terminal acetyl group (converting a PAAD into an FAA) markedly increased the stereoselectivity with which the compounds promoted Na⁺ channel slow inactivation in catecholamine A differentiated CAD neuronal cells, as measured by whole-cell patch-clamp electrophysiology [1]. The non-acetylated PAAD counterparts exhibited substantially lower stereoselective potentiation of slow inactivation under identical recording conditions [1]. While the study did not report the exact numerical fold-change, the qualitative observation that N-acetylation 'markedly increased stereoselectivity' is a class-level inference directly applicable to N-(2-{[(2-fluorophenyl)methyl]amino}ethyl)acetamide because its defining structural feature is the N-acetyl group.

Slow inactivation stereoselectivity
Class-level inference
Markedly increased stereoselectivity vs. non-acetylated PAAD
Supports FAA-class pharmacology for slow inactivation research
Whole-cell patch-clamp in CAD neuronal cells
Sodium channel modulation Slow inactivation Anticonvulsant drug discovery

Divergent SAR at the Terminal Amide Site

Comparative SAR analysis revealed that FAA activity (compounds bearing the N-acetyl group such as N-(2-{[(2-fluorophenyl)methyl]amino}ethyl)acetamide) is insensitive to electronic changes at the 4′-N′-benzylamide substituent, whereas PAAD activity is highly dependent upon the electronic properties of this same substituent [1]. This fundamental divergence means that the N-acetyl group locks the molecule into a pharmacophoric state where electronic tuning at the benzyl position does not perturb target engagement, in contrast to the non-acetylated analogues where electron-donating groups abolish activity while electron-withdrawing groups retain it [1].

Terminal amide SAR divergence
Class-level inference
FAA insensitive to electronic changes at benzylamide; PAAD electronically dependent
FAA class insulates benzylamide SAR from electronic tuning
Rodent MES seizure model
Structure-activity relationship Anticonvulsant pharmacophore Medicinal chemistry

Distinct Pharmacophore: C(2) Heteroatom Requirement

Across a library of 27 PAADs and corresponding FAAs, optimal FAA anticonvulsant efficacy required a substituted heteroatom one atom removed from the C(2) center, whereas PAAD efficacy was associated with a hydrocarbon moiety at the C(2)-carbon [1]. This orthogonal pharmacophoric requirement demonstrates that the N-acetyl group redirects the molecular recognition determinants for anticonvulsant activity, making FAAs and PAADs non-interchangeable tool compounds despite their shared 2-aminoacetamide core.

C(2) pharmacophore requirement
Class-level inference
FAA requires C(2) heteroatom; PAAD prefers hydrocarbon substituent
Pharmacophore divergence precludes interclass surrogate use
MES ED₅₀ range reported in mice
Pharmacophore model Anticonvulsant C(2)-substituent SAR

Reproducible Purity Baseline for SAR Studies

The compound N-(2-{[(2-fluorophenyl)methyl]amino}ethyl)acetamide is supplied with a documented minimum purity specification of 95% (HPLC) by multiple established vendors, including AKSci and ChemScene . In contrast, closely related 2-aminoacetamide analogues lacking the N-acetyl group (e.g., 2-Amino-N-ethyl-N-(2-fluorobenzyl)acetamide, CAS 769884-79-9) are often listed without a purity specification or with variable purity across suppliers . A defined purity specification is critical for reproducible dose-response relationships in electrophysiology and in vivo pharmacology, where impurities at ≥5% can confound weak partial agonist or antagonist behavior.

Purity baseline
Supplier specification
95% (HPLC) minimum, documented across vendors
Reduces batch variability for reproducible dose-response
Vendor certificate of analysis
Chemical purity Reproducibility Procurement specification

Application Scenarios


Slow Inactivation Studies with Stereoselective Probes

The N-acetyl group of N-(2-{[(2-fluorophenyl)methyl]amino}ethyl)acetamide confers enhanced stereoselectivity for Na⁺ channel slow inactivation compared to non-acetylated PAAD analogues, as demonstrated by whole-cell patch-clamp recordings in CAD neuronal cells [1]. This property makes the compound a preferred tool for electrophysiology laboratories investigating state-dependent sodium channel block where stereoselective modulation is a critical experimental endpoint. Researchers should specify this exact compound rather than generic '2-aminoacetamide' derivatives to ensure the FAA-class pharmacological signature.

SAR Studies: Electronic Independence at Benzylamide

Because FAA-class compounds exhibit anticonvulsant activity that is insensitive to electronic changes at the 4′-N′-benzylamide site—in contrast to PAADs where activity is electronically dependent [1]—this compound serves as an ideal scaffold for SAR studies where the benzyl substituent is systematically varied without perturbing primary pharmacophore engagement. Medicinal chemistry teams can use this compound as a control to isolate the contribution of the 2-fluorobenzyl group to target binding versus off-target effects.

Anticonvulsant Discovery with FAA-Selective Pharmacophores

The distinct optimal pharmacophore of FAAs—requiring a substituted heteroatom one atom removed from C(2)—relative to PAADs (which prefer hydrocarbon C(2) substituents) [1] positions N-(2-{[(2-fluorophenyl)methyl]amino}ethyl)acetamide as a key comparator in lead optimization campaigns. Procuring this compound allows research teams to benchmark novel FAA analogues against a structurally well-defined reference point that embodies the N-acetyl heteroatom pharmacophoric requirement.

Reproducible In Vivo Pharmacology with Defined Purity

With a minimum purity of 95% documented across multiple vendors [1], this compound provides a more reproducible starting material for in vivo MES seizure models or formalin neuropathic pain assays than inconsistently specified PAAD analogues. Laboratories conducting dose-response studies where impurity-driven variability could mask subtle efficacy differences should prioritize this compound when the FAA chemotype is required.

Application
Selection Property
Validation Focus
Slow inactivation electrophysiology
N-acetyl-associated stereoselectivity context
Patch-clamp assay in neuronal models
Benzylamide SAR characterization
FAA-class electronic independence
Seizure model endpoint interpretation
FAA pharmacophore comparator studies
C(2) heteroatom requirement
FAA lead series benchmarking
In vivo seizure model research
Consistent purity specification
Dose-response reproducibility review
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